Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a pyrimidine moiety, and a tert-butyl ester group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrimidine moiety. The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The pyrimidine moiety is often introduced via a nucleophilic substitution reaction, where an ethylamino group is attached to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 3-((4-(methylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-((4-(dimethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-((4-(propylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 3-((4-(ethylamino)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group, in particular, may contribute to its enhanced bioactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
tert-butyl 3-[4-(ethylamino)pyrimidin-2-yl]oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-5-16-12-6-8-17-13(18-12)21-11-7-9-19(10-11)14(20)22-15(2,3)4/h6,8,11H,5,7,9-10H2,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWDTOBAYFIQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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